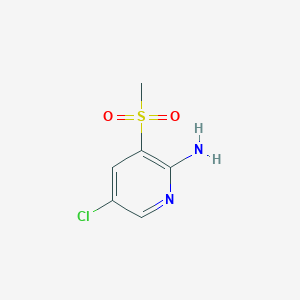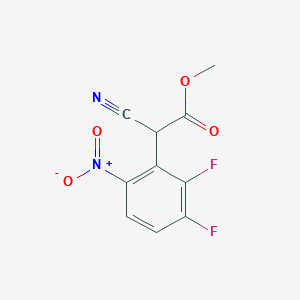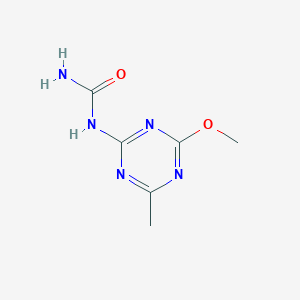
Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-
Overview
Description
Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-: is a compound that belongs to the class of triazine derivatives. This compound is known for its herbicidal activity and is used in various agricultural applications. It is a white to light yellow solid with a molecular formula of C5H8N4O and a molecular weight of 140.14 g/mol .
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various biological targets, including multiple receptors .
Mode of Action
It’s known that similar compounds undergo nucleophilic aromatic substitution reactions . In these reactions, the compound interacts with its targets, leading to changes in the molecular structure. This interaction could potentially alter the function of the target, leading to various downstream effects.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, pH levels, temperature, and moisture can affect the compound’s stability and activity . Furthermore, the compound’s action can be influenced by its concentration in the environment, the presence of target molecules, and the physiological state of the organisms it interacts with.
Biochemical Analysis
Biochemical Properties
Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in nitrogen metabolism, such as urease, which catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting or modifying its activity.
Cellular Effects
The effects of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in stress responses and metabolic pathways . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including disruptions in metabolic processes and organ function.
Metabolic Pathways
Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in nitrogen metabolism and other biochemical processes . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites. These interactions can have downstream effects on cellular and organismal physiology.
Transport and Distribution
The transport and distribution of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. The compound’s distribution can vary depending on the tissue type and the presence of specific transport mechanisms.
Subcellular Localization
The subcellular localization of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acetyl Chloride Method: This method involves the reaction of O-methyl-3-guanidine hydrochloride with acetyl chloride to form the triazine ring.
Original Acetic Acid Trimethyl Ester Method: This method involves the reaction of acetonitrile with methanol in the presence of hydrochloric acid to form original acetic acid trimethyl ester.
Industrial Production Methods: The industrial production of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- typically follows the acetyl chloride method due to its higher yield and efficiency. The process involves large-scale reactions in reactors with controlled temperature and pressure conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of triazine chemistry and its derivatives .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Explored for its potential use in drug development due to its unique chemical structure and biological activities .
Industry:
- Widely used as a herbicide in agriculture to control broad-leaved weeds.
- Utilized in the production of polymer emulsions and metalworking fluids for their biocidal properties .
Comparison with Similar Compounds
Chlorsulfuron: A sulfonylurea herbicide with a similar triazine structure.
Prosulfuron: Another sulfonylurea herbicide with a triazine ring, used for post-emergence weed control.
Triasulfuron: A herbicide used to control broad-leaved weeds in cereals, similar in structure to Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-.
Uniqueness: Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its herbicidal activity and make it a valuable compound in agricultural applications .
Properties
IUPAC Name |
(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2/c1-3-8-5(10-4(7)12)11-6(9-3)13-2/h1-2H3,(H3,7,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVDMPLXCGERDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570919 | |
| Record name | N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208252-67-9 | |
| Record name | N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea originate in the environment?
A: (4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea is a common degradation product of certain sulfonylurea herbicides. For example, it has been identified as a photodegradation product of triasulfuron [] and a metabolite of chlorsulfuron found in field soil studies. [] This highlights the importance of understanding its behavior and potential impact on the environment.
Q2: What is the role of (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea in the degradation of sulfonylurea herbicides?
A: Research suggests that (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea often arises from the cleavage of the sulfonylurea bridge in parent compounds like triasulfuron and chlorsulfuron. [, ] This breakdown can occur through processes like photolysis, hydrolysis, and microbial metabolism.
Q3: Does the presence of (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea in soil indicate any particular degradation pathway of the parent herbicide?
A: While its presence indicates the breakdown of the sulfonylurea structure, (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea alone may not pinpoint the exact degradation pathway. For instance, it can be formed through both photodegradation in sunlight and hydrolysis in acidic conditions, as seen with triasulfuron. [] Further investigation into other metabolites and environmental factors is crucial to determine the dominant degradation route.
Q4: What is the significance of studying the adsorption behavior of (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea in soil?
A: Understanding its adsorption behavior provides insights into its mobility and potential for leaching into groundwater. Research on triasulfuron degradation, where (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea is a byproduct, showed that adsorption is influenced by soil properties like pH and organic matter content. [] This information is vital for assessing the environmental risks associated with sulfonylurea herbicides and their degradation products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


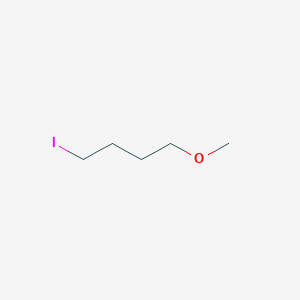
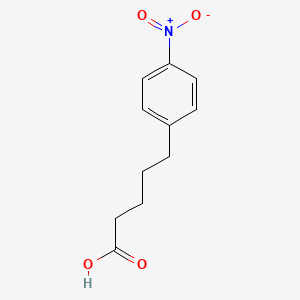

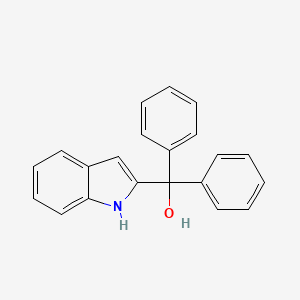

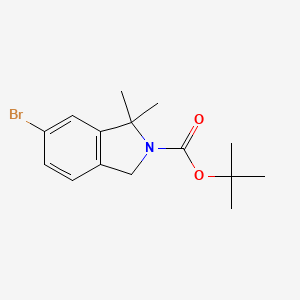
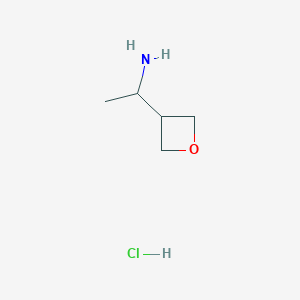
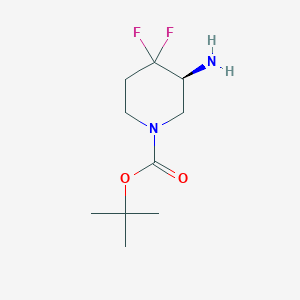
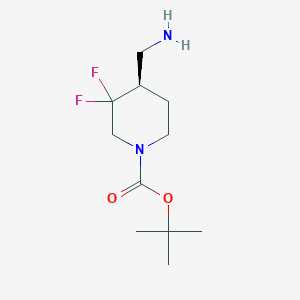
![2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B3049406.png)
